molecular formula C18H17N3O2S B2490089 N-(2-Amino-4-phenyl-1,3-thiazol-5-YL)-4-ethoxybenzamide CAS No. 2196112-25-9

N-(2-Amino-4-phenyl-1,3-thiazol-5-YL)-4-ethoxybenzamide

Cat. No. B2490089
CAS RN: 2196112-25-9
M. Wt: 339.41
InChI Key: JJPSOYCXXXSCCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-Amino-4-phenyl-1,3-thiazol-5-YL)-4-ethoxybenzamide often involves acylation reactions and can be characterized by spectroscopic methods such as NMR and elemental analysis. For instance, compounds with similar structures have been synthesized through reactions involving aminophenol and benzoylchloride in THF, followed by characterization using NMR and X-ray diffraction techniques (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often determined by single crystal X-ray diffraction, supplemented by DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry. This approach helps in understanding the effects of crystal packing and dimerization on the compound's structure, particularly the dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Compounds containing a thiazole ring can participate in various chemical reactions, leading to the formation of different heterocyclic derivatives. For example, reactions with ethyl 3-ethoxymethylene-2,4-dioxovalerate can produce pyrroloquinazoline and pyrrolobenzothiazoline derivatives under specific conditions (Kurihara et al., 1980).

Scientific Research Applications

Antimicrobial Activity

N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)-4-ethoxybenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds show significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, these derivatives exhibit inhibitory actions against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus, suggesting their potential as therapeutic agents for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Evaluation

The application of N-(2-Amino-4-phenyl-1,3-thiazol-5-YL)-4-ethoxybenzamide derivatives in anticancer research has been explored, with several derivatives designed, synthesized, and tested for their efficacy against cancer cell lines. Some derivatives have shown promising results, with moderate to excellent anticancer activities in vitro compared to reference drugs. This indicates the potential of these compounds in developing new anticancer therapies, highlighting the versatility of N-(2-Amino-4-phenyl-1,3-thiazol-5-YL)-4-ethoxybenzamide in medicinal chemistry (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Safety and Hazards

The safety data sheet for “N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-23-14-10-8-13(9-11-14)16(22)21-17-15(20-18(19)24-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPSOYCXXXSCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-4-phenyl-1,3-thiazol-5-YL)-4-ethoxybenzamide

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